Norglipin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

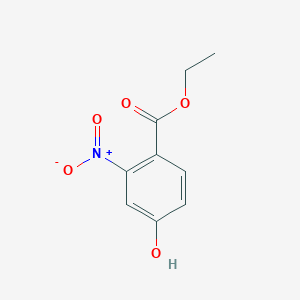

Norglipin is a novel synthetic molecule that has been developed to have a wide range of biomedical applications. It is a synthetic derivative of the naturally occurring compound, norgestrel, and has been used in a variety of laboratory experiments, including those in the fields of neuroscience, cell biology, and biochemistry. This compound has been found to have a number of unique properties that make it an attractive option for researchers.

Aplicaciones Científicas De Investigación

Neuroscience Research Applications : The novel object recognition test (NOR) is used in studying recognition memory deficits in disorders like Alzheimer's, schizophrenia, Parkinson's, Autism Spectrum Disorders, traumatic brain injury, and cancer chemotherapy (Grayson et al., 2015).

Bioethical Considerations in Scientific Research : An experiment involving nuclear transfer technique, use of human ovules, destruction of human blastocysts, and ethical requirements in scientific publications raises several bioethical issues (Bellver Capella, 2012).

Pharmacology and Therapeutic Applications : Studies on compounds like NORPIN-A reveal their antipyretic and analgesic effects, useful in reducing pain and understanding pain mechanisms (Yang Ke-xin, 2000).

Atmospheric Science Research : Research on substances like trans-norpinic acid and pinic acid contributes to understanding the atmospheric burden of particulate matter (Bilde & Pandis, 2001).

Genomic Research and Evolution : The Brown Norway rat genome sequence offers insights into mammalian evolution and its relation to human disease, highlighting the importance of genomic data in biomedical research (Gibbs et al., 2004).

Biomedical Research and Imaging Technologies : Developments in imaging technologies, such as ImageJ2, are crucial in facilitating new biological discoveries and efficient workflows in scientific image analysis (Rueden et al., 2017).

Poisonous Plant Research and Biomedical Applications : Research on poisonous plants has contributed to the development of animal models for human diseases and potential drug candidates for genetic and infectious conditions (James et al., 2004).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Norglipin can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl cyanoacetate", "methylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sulfuric acid", "sodium carbonate", "potassium carbonate" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide to form ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.", "Step 2: Reduction of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate with methylamine in the presence of acetic anhydride and sulfuric acid to form 2-cyano-3-(4-methoxyphenyl)propanamide.", "Step 3: Hydrolysis of 2-cyano-3-(4-methoxyphenyl)propanamide with sodium hydroxide to form 2-cyano-3-(4-methoxyphenyl)propanoic acid.", "Step 4: Esterification of 2-cyano-3-(4-methoxyphenyl)propanoic acid with methanol in the presence of sulfuric acid to form methyl 2-cyano-3-(4-methoxyphenyl)propanoate.", "Step 5: Reduction of methyl 2-cyano-3-(4-methoxyphenyl)propanoate with sodium borohydride in the presence of acetic acid to form methyl 3-(4-methoxyphenyl)propanoate.", "Step 6: Hydrolysis of methyl 3-(4-methoxyphenyl)propanoate with sodium hydroxide to form 3-(4-methoxyphenyl)propanoic acid.", "Step 7: Esterification of 3-(4-methoxyphenyl)propanoic acid with 1-methylpiperazine in the presence of sulfuric acid to form Norglipin." ] } | |

Número CAS |

16444-19-2 |

Fórmula molecular |

C21H23NO3 |

Peso molecular |

337.4 g/mol |

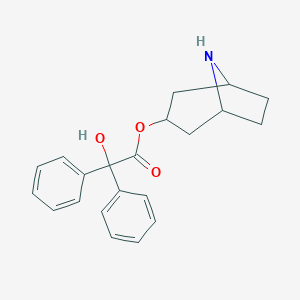

Nombre IUPAC |

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C21H23NO3/c23-20(25-19-13-17-11-12-18(14-19)22-17)21(24,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19,22,24H,11-14H2/t17-,18+,19? |

Clave InChI |

HIIVXBCWDPCZJA-DFNIBXOVSA-N |

SMILES isomérico |

C1C[C@H]2CC(C[C@@H]1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

SMILES |

C1CC2CC(CC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

SMILES canónico |

C1CC2CC(CC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Pictogramas |

Irritant |

Sinónimos |

α-Hydroxy-α-phenylbenzeneacetic Acid (3-endo)-8-Azabicyclo[3.2.1]oct-3-yl Ester; N-Desmethyl Tropan-3α-yl-(2-hydroxy-2,2-diphenyl)acetate; _x000B_1αH,5αH-Nortropan-3α-ol Benzilate; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary research focus regarding Norglipin based on the provided abstract?

A1: The provided abstract [] from the paper "Synthesis of this compound and Study on the Selectivity of Its M-Cholino-Blocking Activity" highlights that the research focuses on two main aspects: * Synthesis: Developing a method for synthesizing this compound. * M-Cholino-Blocking Activity: Investigating the selectivity of this compound in blocking M-cholinergic receptors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)

![2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B27160.png)

![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)

![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)